![molecular formula C6H8N2OS B183210 2-Amino-4-methyl-5-acetylthiazole CAS No. 30748-47-1](/img/structure/B183210.png)
2-Amino-4-methyl-5-acetylthiazole
Overview
Description
2-Amino-4-methyl-5-acetylthiazole: is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its aromatic properties and significant reactivity due to the presence of the thiazole ring. The molecular formula of this compound is C6H8N2OS, and it has a molecular weight of 156.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methyl-5-acetylthiazole typically involves the reaction of 3-chloro-2,4-pentanedione with thiourea in the presence of a base such as pyridine. The reaction is carried out in methanol, and the product is obtained after purification .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-methyl-5-acetylthiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino and acetyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Heterocyclic Compounds
2-Amino-4-methyl-5-acetylthiazole serves as a crucial building block in the synthesis of complex heterocyclic compounds. It is used to create derivatives that exhibit a range of biological activities, making it valuable in medicinal chemistry.
Synthetic Routes
The synthesis of this compound typically involves:
- Reagents : 3-chloro-2,4-pentanedione and thiourea.
- Conditions : The reaction is conducted in methanol with a base like pyridine.
Antimicrobial and Antifungal Properties
Research indicates that this compound possesses antimicrobial and antifungal properties. It has been studied for its effectiveness against various pathogens, suggesting potential applications in developing new antimicrobial agents.
Antimalarial Drug Development
The compound has been identified as a promising candidate for antimalarial drug development. Its derivatives have shown significant activity against Plasmodium falciparum, particularly targeting the ring stage of the malaria parasite's life cycle. This selective action could disrupt the parasite's development and prevent disease progression .
Medicinal Chemistry
Precursor for Pharmaceutical Agents
this compound is utilized as a precursor in synthesizing pharmaceutical agents. Its derivatives have been explored for their anticancer properties, with several analogues demonstrating efficacy against various cancer cell lines .
Case Study: Anticancer Activity
A study synthesized 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones from this compound, revealing promising anticancer activity against multiple human cancer cell lines. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhance biological activity .
Industrial Applications
Use in Dyes and Pigments
In addition to its biological applications, this compound is employed in producing dyes and pigments. Its unique chemical structure allows it to participate in various industrial chemical reactions, contributing to the dye manufacturing process.
Mechanism of Action
The mechanism of action of 2-Amino-4-methyl-5-acetylthiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes such as metabolism and signal transduction
Comparison with Similar Compounds
- 2-Amino-5-nitrothiazole
- 2-Amino-6-nitrobenzothiazole
- 2-Amino-1,3,4-thiadiazole
Comparison: 2-Amino-4-methyl-5-acetylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-Amino-4-methyl-5-acetylthiazole, a thiazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which facilitates interactions with various biological targets. This article will explore its biological activities, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, and its structure features a thiazole ring with an amino group and an acetyl side chain. This configuration allows for significant biological interactions.
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research indicates that it possesses both antibacterial and antifungal activities. The compound's efficacy against various pathogens has been documented in several studies:
Pathogen | Activity | Reference |
---|---|---|
Escherichia coli | Inhibitory | |
Staphylococcus aureus | Inhibitory | |
Candida albicans | Inhibitory |
The mechanism of action is believed to involve disruption of microbial cell walls and interference with metabolic pathways.
2. Anticancer Properties
The anticancer potential of this compound has been extensively studied. It has shown promising results in inhibiting the proliferation of various cancer cell lines:
Cell Line | IC (µM) | Reference |
---|---|---|
MCF-7 (breast cancer) | 0.09 | |
HCA-7 (colorectal cancer) | 0.28 | |
A549 (lung cancer) | 0.37 |
The compound's mechanism involves binding to the colchicine site of tubulin, leading to disrupted microtubule dynamics and subsequent apoptosis in cancer cells .
3. Anti-inflammatory Effects
Research has demonstrated that this compound can significantly reduce levels of prostaglandin E (PGE), a key mediator in inflammation:
These findings suggest potential applications in treating inflammatory conditions.
4. Other Pharmacological Activities
Beyond the aforementioned activities, this compound has been investigated for additional pharmacological effects:
- Anticonvulsant Activity : Some derivatives have shown significant anticonvulsant properties in animal models .
- Antidiabetic Effects : Certain thiazole derivatives exhibit glucose-lowering effects, indicating potential use in diabetes management .
- Neuroprotective Effects : The compound may also offer protective effects in neurodegenerative diseases like Alzheimer's due to its ability to modulate specific biochemical pathways .
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the efficacy of various thiazole derivatives, including this compound, against multiple cancer cell lines. The results indicated that compounds with specific substitutions at the amino position exhibited enhanced cytotoxicity, particularly against MCF-7 cells, where the IC value was significantly lower than that of standard chemotherapeutics .
Case Study 2: Anti-inflammatory Effects
In a preclinical study on inflammatory bowel disease models, treatment with this compound resulted in a marked decrease in inflammatory markers and PGE, supporting its potential therapeutic role in managing chronic inflammatory conditions .
Properties
IUPAC Name |
1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-3-5(4(2)9)10-6(7)8-3/h1-2H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUKCASRNJIQNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352180 | |
Record name | 2-Amino-4-methyl-5-acetylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30748-47-1 | |
Record name | 2-Amino-4-methyl-5-acetylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Acetyl-2-amino-4-methylthiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Amino-4-methyl-5-acetylthiazole a promising starting point for developing new antimalarial drugs?
A1: this compound possesses a structure that can be easily modified to create diverse derivatives, including thiazolyl hydrazonothiazolamines and 1,3,4-thiadiazinyl hydrazonothiazolamines. These derivatives have shown promising in vitro antimalarial activity, particularly against Plasmodium falciparum. []
Q2: How do these this compound derivatives affect the malaria parasite, Plasmodium falciparum?
A2: Research indicates that at least one derivative, compound 4l, specifically targets the ring stage of the P. falciparum life cycle. [] While the exact mechanism of action remains to be fully elucidated, the compound's selective action against the ring stage suggests it may interfere with critical metabolic pathways or processes specific to this developmental stage. Further research is needed to confirm the precise targets and downstream effects.
Q3: What is the significance of compound 4l's activity against the ring stage of P. falciparum?
A3: Targeting the ring stage of P. falciparum is particularly important for antimalarial drug development because it is during this stage that the parasite differentiates into merozoites, the forms responsible for invading red blood cells and causing the clinical symptoms of malaria. Inhibiting ring stage development could potentially break the parasite's life cycle and prevent disease progression. []
Q4: Besides its potential for antimalarial drug development, are there other applications of this compound?
A4: Yes, this compound serves as a versatile building block for various heterocyclic compounds with potential biological activities. For example, it has been used to synthesize 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, which have shown anticancer and antimicrobial properties. []
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